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Compound of Interest

Compound Name: 4-Chlorobenzophenone

Cat. No.: B192759

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural nuances of isomeric compounds is paramount. This guide provides a detailed
spectroscopic comparison of 4-Chlorobenzophenone and its structural isomers, 2-
Chlorobenzophenone and 3-Chlorobenzophenone. By presenting key experimental data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass
Spectrometry (MS), this document aims to facilitate the differentiation and characterization of
these closely related molecules.

The position of the chlorine atom on the benzoyl ring significantly influences the electronic
environment and, consequently, the spectroscopic properties of chlorobenzophenone isomers.
These differences, though subtle, are critical for unambiguous identification and are explored in
detail through the comparative data presented below.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of 4-Chlorobenzophenone, 2-
Chlorobenzophenone, and 3-Chlorobenzophenone, providing a quantitative basis for their
comparison.

'H NMR Spectral Data (CDCl3, 400 MHz)
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Compound

Chemical Shift (6, ppm) and Multiplicity

4-Chlorobenzophenone

7.78-7.74 (m, 2H), 7.72-7.68 (m, 2H), 7.59-7.55
(m, 1H), 7.48-7.44 (m, 4H)[1]

2-Chlorobenzophenone

7.82-7.79 (m, 2H), 7.50-7.30 (m, 7H)

3-Chlorobenzophenone

7.80-7.78 (m, 1H), 7.74-7.71 (m, 2H), 7.63-7.59
(m, 1H), 7.55-7.51 (m, 1H), 7.48-7.41 (m, 4H)

2C NMR Spectral Data (CDCls, 100 MHz)

Compound

Chemical Shift (6, ppm)

4-Chlorobenzophenone

195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0,
128.7, 128.4[1]

2-Chlorobenzophenone

195.8, 137.8, 137.1, 133.2, 131.5, 130.8, 130.1,
129.8, 128.5, 126.9

3-Chlorobenzophenone

195.1, 139.3, 137.3, 134.6, 132.9, 132.1, 129.9,
129.8, 128.4, 128.0[2]

Infrared (lB) Spﬂﬁt[ﬂl Data (KB[ Disc cm‘l)

Compound

Key Absorption Bands (cm~?)

4-Chlorobenzophenone

~3060 (Ar C-H str), ~1650 (C=0 str), ~1590,
1450 (C=C str), ~1280 (C-C str), ~840 (C-Cl str)
(3]

2-Chlorobenzophenone

~3060 (Ar C-H str), ~1665 (C=0 str), ~1590,
1450 (C=C str), ~1280 (C-C str), ~750 (C-Cl str)

3-Chlorobenzophenone

~3060 (Ar C-H str), ~1655 (C=0 str), ~1590,
1470 (C=C str), ~1290 (C-C str), ~780 (C-Cl str)
[4]

Mass Spectrometry (MS) Data (Electron lonization)
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Compound Key Fragment lons (m/z)
4-Chlorobenzophenone 216 (M*), 181, 139, 111, 105, 77[5]
2-Chlorobenzophenone 216 (M*), 181, 139, 111, 105, 77
3-Chlorobenzophenone 216 (M™), 181, 139, 111, 105, 77[3]

Visible (UV-Vis) < |

Compound Amax (nm) Solvent
4-Chlorobenzophenone 260[4] Ethanol
2-Chlorobenzophenone ~250, ~330 Ethanol
3-Chlorobenzophenone ~255, ~340 Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

'H NMR Parameters: A spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans
were typically used.

13C NMR Parameters: A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024
scans were typically used.

Data Processing: The raw data was processed with a Fourier transform, and the resulting
spectra were manually phased and baseline corrected. Chemical shifts are reported in parts
per million (ppm) relative to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was ground with dry potassium
bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a
thin, transparent pellet using a hydraulic press.

Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated
triglycine sulfate (DTGS) detector.

Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm~1. The
spectral range was 4000-400 cm~1.

Data Processing: The spectrum of a blank KBr pellet was used as the background. The final
spectrum is presented in terms of transmittance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the compound was prepared in ethanol at a
concentration of approximately 1 mg/mL. This stock solution was then serially diluted to
obtain a concentration suitable for measurement (typically in the range of 1-10 pg/mL).

Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam
spectrophotometer.

Parameters: The spectral range was 200-400 nm with a scanning speed of 200 nm/min.
Ethanol was used as the reference solvent.

Data Analysis: The wavelength of maximum absorption (Amax) was determined from the
resulting spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample was introduced directly into the ion
source via a solid probe or after separation by gas chromatography.

Instrumentation: Mass spectra were obtained on a mass spectrometer operating in the
electron ionization (El) mode.
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o Parameters: The ionization energy was set to 70 eV. The mass analyzer was scanned over a

range of m/z 50-500.

o Data Analysis: The resulting mass spectrum shows the relative abundance of different
fragment ions, which are characteristic of the molecule's structure.

Visualization of the Comparison Workflow

The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram

below.

Workflow for Spectroscopic Comparison of Chlorobenzophenone Isomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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